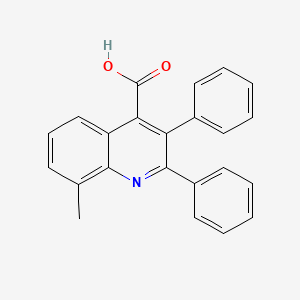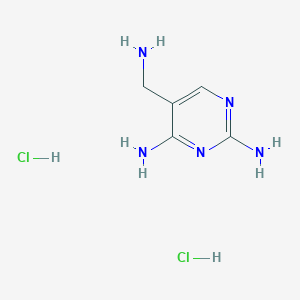
5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride: is an organic compound with the molecular formula C5H11Cl2N5 and a molecular weight of 212.08 g/mol . It belongs to the class of aminopyrimidines, which are characterized by the presence of an amino group attached to a pyrimidine ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride typically involves the reaction of 2,4-diaminopyrimidine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the development of new materials with specific chemical properties .
Biology: In biological research, this compound is used to study the interactions between pyrimidine derivatives and biological macromolecules. It is also used in the synthesis of nucleoside analogs for antiviral and anticancer research .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, thereby exerting its effects on cell proliferation .
Comparison with Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound also belongs to the class of aminopyrimidines and has similar chemical properties.
4,5-Diaminopyrimidine: Another aminopyrimidine derivative with comparable reactivity and applications.
Uniqueness: 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C5H11Cl2N5 |
|---|---|
Molecular Weight |
212.08 g/mol |
IUPAC Name |
5-(aminomethyl)pyrimidine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C5H9N5.2ClH/c6-1-3-2-9-5(8)10-4(3)7;;/h2H,1,6H2,(H4,7,8,9,10);2*1H |
InChI Key |
RRHFWLWUPKMTTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


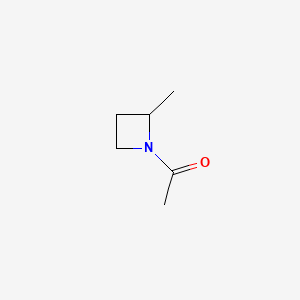
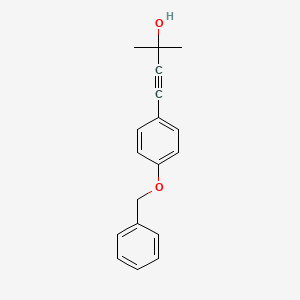
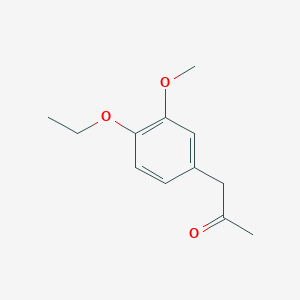

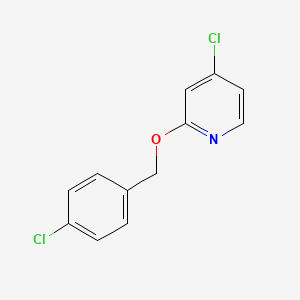

![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)
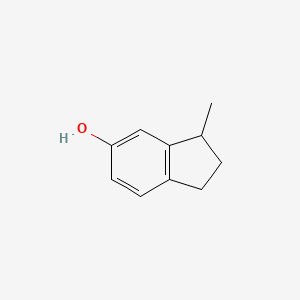

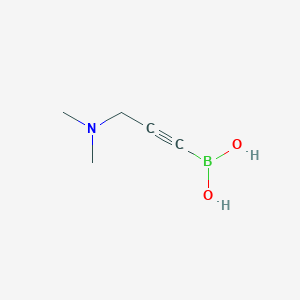
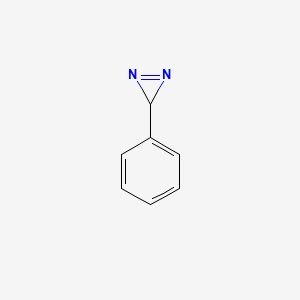

![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)
